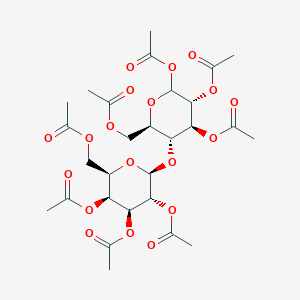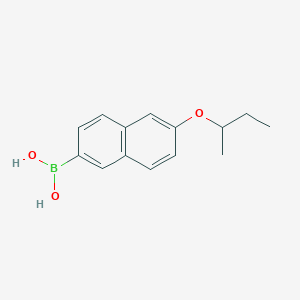
(6-(Sec-butoxy)naphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Sec-butoxy)naphthalen-2-yl)boronic acid is an organic compound with the molecular formula C14H17BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with a sec-butoxy group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the field of organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Sec-butoxy)naphthalen-2-yl)boronic acid typically involves the reaction of 6-bromo-2-naphthol with sec-butyl bromide in the presence of a base to form the sec-butoxy derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Sec-butoxy)naphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The sec-butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenol Derivatives: Formed from oxidation reactions.
Applications De Recherche Scientifique
(6-(Sec-butoxy)naphthalen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (6-(Sec-butoxy)naphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The sec-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-naphthaleneboronic acid: Similar structure but with a methoxy group instead of a sec-butoxy group.
6-Ethoxy-2-naphthaleneboronic acid: Contains an ethoxy group instead of a sec-butoxy group.
Uniqueness
(6-(Sec-butoxy)naphthalen-2-yl)boronic acid is unique due to the presence of the sec-butoxy group, which provides distinct steric and electronic properties. This influences its reactivity and makes it suitable for specific applications in organic synthesis and catalysis .
Propriétés
Formule moléculaire |
C14H17BO3 |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
(6-butan-2-yloxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C14H17BO3/c1-3-10(2)18-14-7-5-11-8-13(15(16)17)6-4-12(11)9-14/h4-10,16-17H,3H2,1-2H3 |
Clé InChI |
YPRMAPNMEHYHRP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C=C(C=C2)OC(C)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



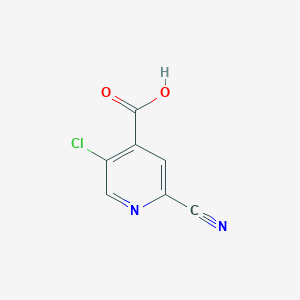
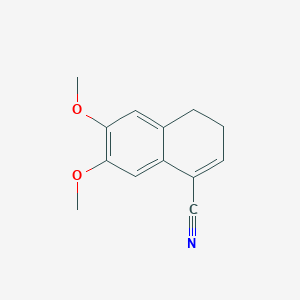
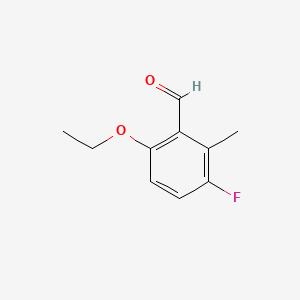
![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)

![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
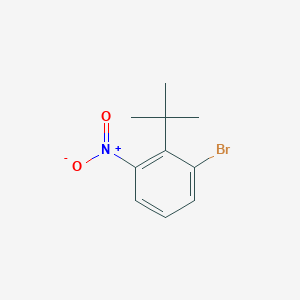
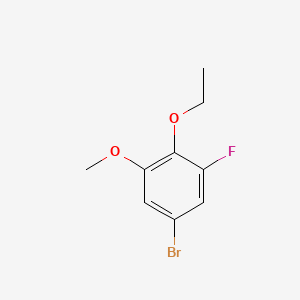
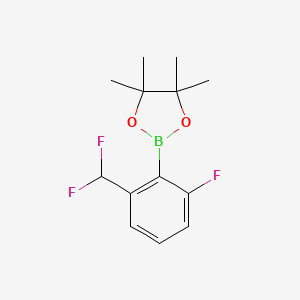
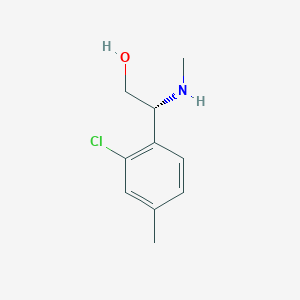
![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)

